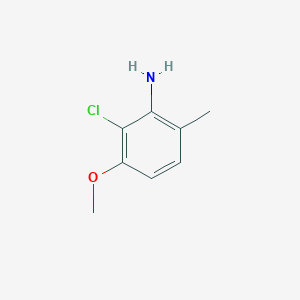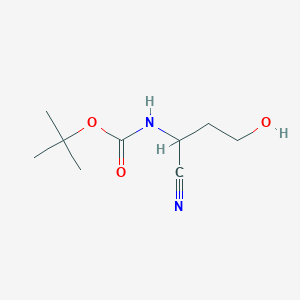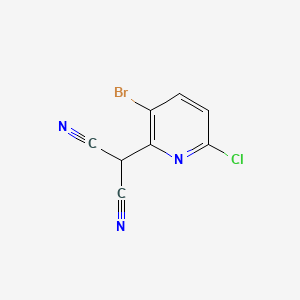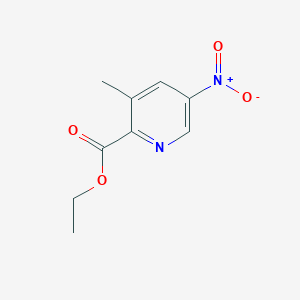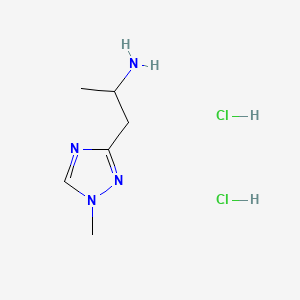
1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride typically involves the following steps:
Cyclization Reaction: The starting material, methyl cyclopropane dicarboxylate, undergoes a cyclization reaction with formyl hydrazine to form the triazole ring.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to yield the desired triazole derivative.
Industrial Production: Industrial production methods often involve the use of triazole and halogenated methanol, which react to form the target compound.
Chemical Reactions Analysis
1-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride can be compared with other triazole derivatives:
Properties
Molecular Formula |
C6H14Cl2N4 |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
1-(1-methyl-1,2,4-triazol-3-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(7)3-6-8-4-10(2)9-6;;/h4-5H,3,7H2,1-2H3;2*1H |
InChI Key |
JEUDYPZDJUQZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN(C=N1)C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)
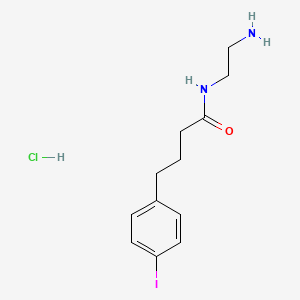
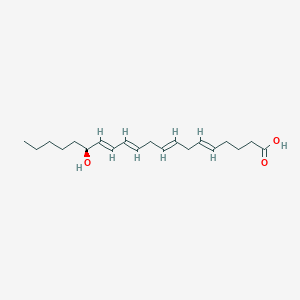
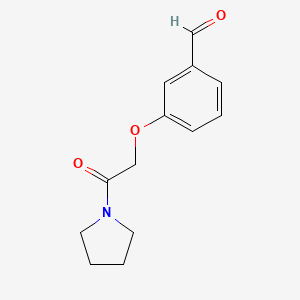
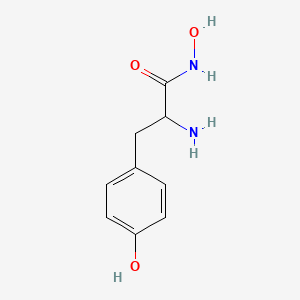
![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)
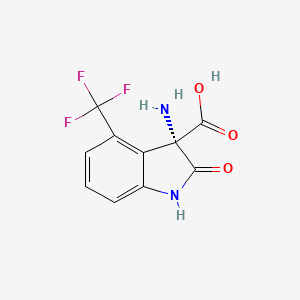
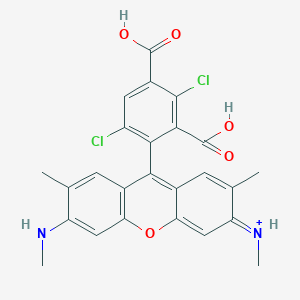
![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)
